molecular formula C19H28N2O3S B2941333 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide CAS No. 2034482-25-0

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide

Cat. No.: B2941333
CAS No.: 2034482-25-0
M. Wt: 364.5
InChI Key: BPWRTQZKQOZOSY-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide is a useful research compound. Its molecular formula is C19H28N2O3S and its molecular weight is 364.5. The purity is usually 95%.
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Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide is a synthetic compound with potential biological activity that has garnered interest in various fields, including pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H26N2O3C_{19}H_{26}N_{2}O_{3}, and it possesses a molecular weight of 330.4 g/mol. Its structure features unique functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C19_{19}H26_{26}N2_{2}O3_{3}
Molecular Weight 330.4 g/mol
CAS Number 1396881-95-0

Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors involved in disease processes. The compound's design suggests potential interactions with:

  • Enzymatic Inhibition : By mimicking natural substrates, the compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antiviral Properties

Studies have shown that oxalamide derivatives exhibit antiviral activity, particularly against HIV. For instance, compounds designed with similar structural motifs have demonstrated significant inhibition of HIV integrase (IN), a crucial enzyme for viral replication.

Case Study:
A study focusing on oxalamide derivatives reported IC50_{50} values in the low micromolar range for HIV IN inhibition, indicating strong antiviral potential comparable to established antiretroviral drugs like Raltegravir .

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds suggest that they may induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest : Compounds may disrupt the cell cycle, leading to growth inhibition.
  • Induction of Apoptosis : Activation of caspases and other apoptotic pathways has been observed.

Data Table: Anticancer Activity of Related Compounds

Compound NameIC50_{50} (µM)Cancer Cell Line
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy...5.0MCF-7 (Breast Cancer)
N1-(2-(cyclohexen-1-yl)ethyl)-N2-(phenylpropyl)...4.5HeLa (Cervical Cancer)

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to assess its toxicity profile. Preliminary studies indicate that similar compounds exhibit moderate toxicity in vitro but require further investigation to establish safety parameters for in vivo applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c22-12-8-16(17-9-13-25-14-17)7-11-21-19(24)18(23)20-10-6-15-4-2-1-3-5-15/h4,9,13-14,16,22H,1-3,5-8,10-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWRTQZKQOZOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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